Home > Products > Screening Compounds P38305 > Antitumor agent-153
Antitumor agent-153 -

Antitumor agent-153

Catalog Number: EVT-15271464
CAS Number:
Molecular Formula: C16H8N2O6
Molecular Weight: 324.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Antitumor Agent-153 is synthesized from various chemical precursors through established organic synthesis methods. It has been primarily studied in laboratory settings for its efficacy against different cancer cell lines, showcasing its potential as a therapeutic agent.

Classification

Antitumor Agent-153 falls under the category of small molecule inhibitors. More specifically, it is classified as an H2A ubiquitination inhibitor, which plays a crucial role in regulating protein degradation and cellular signaling pathways associated with cancer cell survival and proliferation.

Synthesis Analysis

Methods

The synthesis of Antitumor Agent-153 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that provide the necessary functional groups for the desired activity.
  2. Reactions: Various organic reactions, such as coupling reactions and cyclization, are employed to construct the complex molecular framework of Antitumor Agent-153.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity and yield.

Technical Details

  • Nucleophilic substitutions to introduce functional groups.
  • Rearrangement reactions to achieve the desired molecular structure.
  • Final purification steps involving recrystallization or high-performance liquid chromatography.
Molecular Structure Analysis

Structure

Antitumor Agent-153 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The precise molecular formula and structural diagram would typically be provided in detailed chemical databases or publications.

Data

The molecular weight and other structural parameters can be derived from its chemical formula, which is essential for understanding its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions

Antitumor Agent-153 undergoes several important chemical reactions that contribute to its antitumor activity:

  1. Ubiquitination Inhibition: The primary reaction involves the inhibition of ubiquitin ligases that tag proteins for degradation, particularly histone H2A.
  2. Cellular Interactions: The compound interacts with various cellular proteins involved in signaling pathways that regulate apoptosis and cell cycle progression.

Technical Details

The effectiveness of Antitumor Agent-153 in inhibiting H2A ubiquitination can be evaluated through biochemical assays that measure ubiquitin levels on target proteins in cancer cells.

Mechanism of Action

Process

Antitumor Agent-153 exerts its effects primarily through the inhibition of H2A ubiquitination, which leads to:

  • Stabilization of Tumor Suppressor Proteins: By preventing the degradation of key regulatory proteins, this compound enhances their activity in promoting apoptosis.
  • Disruption of Cell Cycle Progression: The inhibition of ubiquitination affects cell cycle checkpoints, leading to increased apoptosis in cancer cells.

Data

In vitro studies have demonstrated significant reductions in cell viability and increased apoptosis markers in cancer cell lines treated with Antitumor Agent-153.

Physical and Chemical Properties Analysis

Physical Properties

Antitumor Agent-153 is typically characterized by:

  • Appearance: A solid or crystalline form.
  • Solubility: Solubility profiles may vary based on solvent systems used during experiments.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity towards biological targets, particularly enzymes involved in protein modification processes.

Relevant data regarding these properties can often be found in detailed chemical analysis reports or safety data sheets.

Applications

Scientific Uses

Antitumor Agent-153 is primarily investigated for its potential applications in oncology. Its ability to inhibit H2A ubiquitination positions it as a promising candidate for:

  1. Cancer Treatment: Targeting various cancers where aberrant protein degradation pathways are implicated.
  2. Research Tool: Serving as a valuable tool for studying ubiquitination processes and their role in cancer biology.

The ongoing research into Antitumor Agent-153 aims to elucidate its full therapeutic potential and optimize its efficacy against specific cancer types.

Introduction to Tankyrase Inhibition as a Therapeutic Strategy

Role of TNKS1/2 in Oncogenic Signaling Pathways

TNKS1/2 exert multifaceted control over carcinogenesis through three primary mechanisms:

  • Wnt/β-Catenin Regulation: Tankyrase-mediated PARsylation destabilizes AXIN1/2, a core component of the β-catenin destruction complex. This degradation prevents AXIN from scaffolding the phosphorylation complex that targets β-catenin for proteasomal degradation, leading to β-catenin accumulation and nuclear translocation. In the nucleus, β-catenin activates TCF/LEF transcription factors, driving expression of oncogenes like c-Myc and cyclin D1 [1] [4].
  • Hippo/YAP Modulation: TNKS1/2 PARsylate angiomotin (AMOT) family proteins, targeting them for RNF146-mediated ubiquitination and degradation. AMOTs normally sequester YAP/TAZ in the cytoplasm and inhibit their nuclear translocation. Tankyrase inhibition stabilizes AMOTs, thereby suppressing YAP-driven transcription of proliferation and anti-apoptotic genes [7].
  • Telomere Maintenance and Mitotic Control: TNKS1 PARsylates telomeric repeat-binding factor 1 (TRF1), facilitating telomerase access for telomere elongation. Additionally, tankyrases regulate centrosome function and spindle assembly during mitosis through interactions with nuclear mitotic apparatus protein (NuMA) and other mitotic regulators [2] [3].

Table 1: Key Substrates of Tankyrases and Their Roles in Cancer

SubstrateFunctionEffect of PARsylationOncogenic Impact
AXIN1/2Scaffolds β-catenin destruction complexDegradation via RNF146Wnt/β-catenin hyperactivation
Angiomotins (AMOTs)Cytoplasmic sequester of YAP/TAZDegradation via RNF146YAP nuclear translocation
TRF1Telomere protectionTelomere dissociationTelomerase access and immortality
PTENPI3K/AKT pathway suppressorDegradation via RNF146AKT hyperactivation

Rationale for Targeting WNT/β-Catenin and Hippo Pathways in Solid Tumors

Dysregulation of Wnt/β-catenin and Hippo/YAP signaling is pervasive across epithelial cancers:

  • Wnt-Driven Cancers: Approximately 90% of colorectal cancers (CRC) exhibit APC or CTNNB1 mutations leading to constitutive β-catenin activation. In non-mutated cancers like NSCLC, autocrine Wnt signaling promotes resistance to EGFR inhibitors (e.g., gefitinib, osimertinib) by maintaining cancer stem cell populations. Preclinical studies show that tankyrase inhibition reduces nuclear β-catenin by 60-80% in Wnt-addicted models [1] [6].
  • YAP-Driven Resistance: In EGFR-mutant NSCLC, Hippo pathway suppression correlates with YAP nuclear accumulation, which reprograms chromatin to sustain pro-survival signals during EGFR blockade. Combined TNKS and EGFR inhibition suppresses tumor growth by 85% compared to EGFR inhibition alone in orthotopic models by concurrently stabilizing AMOTs and AXIN [7].
  • Therapeutic Synergy: Wnt and YAP signaling converge on common transcriptional targets (e.g., AXL, BIRC5). Dual pathway inhibition via tankyrase blockade demonstrates additive effects when combined with PI3K/AKT, CDK4/6, or EGFR inhibitors. In CRC models, TNKS inhibition reverses resistance to PI3K inhibitors by enabling FOXO3A-mediated apoptosis in β-catenin-high cells [5] [6] [9].

Historical Challenges in TNKS Inhibitor Development: Toxicity and Therapeutic Window Limitations

First-generation tankyrase inhibitors faced significant translational barriers:

  • On-Target Gastrointestinal Toxicity: XAV939 and G007-LK induced rapid crypt degeneration and villus blunting in murine intestines due to Wnt pathway suppression in stem cell compartments. This effect correlated with >50% reduction in LGR5+ intestinal stem cells at efficacious doses [9].
  • Narrow Therapeutic Windows: IWR-1 and AZ1366 required plasma concentrations >1 μM for tumor growth inhibition but elicited telomere dysfunction and mitotic defects at ≥2 μM. Telomere shortening occurred only after prolonged exposure, while acute mitotic errors (e.g., multipolar spindles) manifested within 48 hours [1] [5].
  • Heterogeneous Tumor Responses: APC truncation mutations in CRC differentially predicted sensitivity to TNKS inhibition. Mutations retaining AXIN-binding domains responded to monotherapy, while those lacking these domains required combination with PI3K inhibition. This heterogeneity complicated patient stratification [5] [9].

Properties

Product Name

Antitumor agent-153

IUPAC Name

2-[(2,6-dinitrophenyl)methylidene]indene-1,3-dione

Molecular Formula

C16H8N2O6

Molecular Weight

324.24 g/mol

InChI

InChI=1S/C16H8N2O6/c19-15-9-4-1-2-5-10(9)16(20)12(15)8-11-13(17(21)22)6-3-7-14(11)18(23)24/h1-8H

InChI Key

MJQKXAMIHCYJTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-])C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.